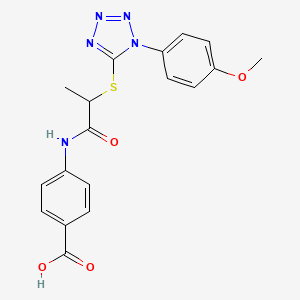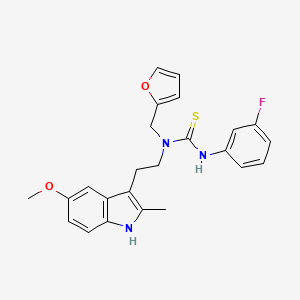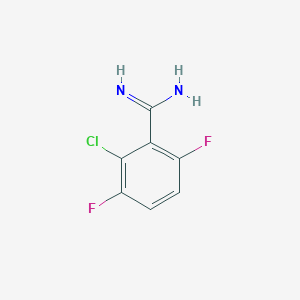
4-(2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamido)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamido)benzoic acid is an organic compound known for its unique structural characteristics It features a complex molecular architecture that includes a tetrazole ring, a thioether linkage, and a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 4-(2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamido)benzoic acid typically involves multiple synthetic steps:
Synthesis of the 1-(4-methoxyphenyl)-1H-tetrazole core: : This can be achieved by reacting 4-methoxyaniline with sodium azide and a suitable nitrile.
Formation of the thioether linkage: : The tetrazole intermediate is reacted with 2-chloropropionyl chloride to form the thioether bond.
Amidation reaction: : Finally, the resulting intermediate is coupled with 4-aminobenzoic acid under amide bond-forming conditions to obtain the target compound.
Industrial Production Methods: Industrial production would likely follow similar synthetic routes but optimized for scale, utilizing efficient catalysts and high-yield reaction conditions to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: The compound can undergo several types of chemical reactions:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the tetrazole ring can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols or amidation reactions with amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alcohols, amines, dehydrating agents like DCC (dicyclohexylcarbodiimide)
Major Products Formed:
Oxidation can yield sulfoxides or sulfones.
Reduction typically produces corresponding amines.
Substitution can yield esters or amides.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is studied for its reactivity and potential as a building block in organic synthesis. Biology: Research explores its use as a ligand in biological assays and as a probe in enzymatic studies. Medicine: Industry: Used in material science for designing new polymers and as a precursor in the synthesis of advanced materials.
Wirkmechanismus
The compound’s mechanism of action can vary based on its application:
Enzymatic Interaction: In medicinal chemistry, it may inhibit or activate enzymes by binding to the active site or allosteric sites.
Receptor Binding: It could act as an agonist or antagonist to specific receptors, modulating biological pathways.
Material Properties: In material science, its structural features contribute to the stability and functionality of polymers or other advanced materials.
Vergleich Mit ähnlichen Verbindungen
Unique Features: Compared to similar compounds, 4-(2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamido)benzoic acid’s tetrazole ring and thioether linkage provide unique chemical reactivity and biological activity. Similar Compounds:
4-(2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)propanamido)benzoic acid
4-(2-((1-(4-aminophenyl)-1H-tetrazol-5-yl)thio)propanamido)benzoic acid
4-(2-((1-(4-hydroxyphenyl)-1H-tetrazol-5-yl)thio)propanamido)benzoic acid
Each of these analogs differs slightly in their functional groups, which can significantly alter their chemical and biological properties. The unique combination of features in this compound makes it particularly valuable for specific applications.
Eigenschaften
IUPAC Name |
4-[2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylpropanoylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4S/c1-11(16(24)19-13-5-3-12(4-6-13)17(25)26)28-18-20-21-22-23(18)14-7-9-15(27-2)10-8-14/h3-11H,1-2H3,(H,19,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPUJWIJGUYSTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)O)SC2=NN=NN2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[4-(Pyrrol-1-YL)phenyl]methanamine hcl](/img/structure/B2866398.png)
![3,4,5-trimethoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide](/img/structure/B2866399.png)
![Tert-butyl N-[(2R)-2-amino-3-hydroxypropyl]carbamate;hydrochloride](/img/structure/B2866402.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2866403.png)
![N-(benzo[d]thiazol-2-yl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2866404.png)
![N-(cyclopentylmethyl)-N-[(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2866407.png)



![4-[(Thiophen-2-ylmethylamino)methyl]phenol](/img/structure/B2866416.png)
![5-Chloro-2-({1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2866417.png)



